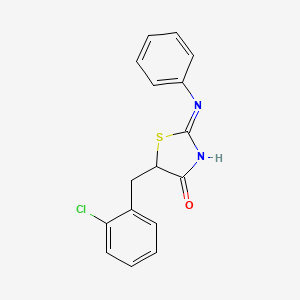

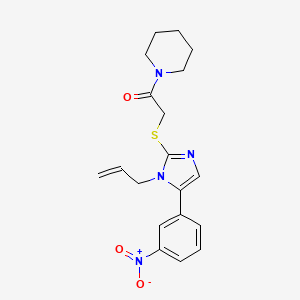

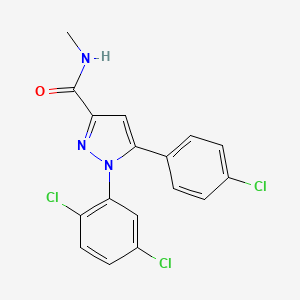

![molecular formula C12H11N7O2 B2655446 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034506-06-2](/img/structure/B2655446.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide” is a compound that has been designed, synthesized, and screened as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Analysis

The compound was part of a new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids. The anti-cholinesterase activities demonstrated that all the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Recent research focuses on the synthesis and chemical properties of compounds related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, exploring their potential applications in medicinal chemistry and materials science.

Microwave-Assisted Synthesis and Biological Activities : A study by Başoğlu et al. (2013) discussed microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, indicating the relevance of similar compounds in developing antimicrobial agents. This synthesis pathway highlights the potential for creating derivatives with significant biological activities, including antimicrobial, antiurease, and antilipase activities (Başoğlu et al., 2013).

Photooxygenation of Oxazoles for Synthesizing Carboxylates : Wasserman, Gambale, and Pulwer (1981) described using oxazoles as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen, form triamides. This method can be applied to synthesize macrolides, showcasing a potential synthetic route that could relate to the chemical structure of interest (Wasserman et al., 1981).

Antimicrobial Activity of Triazole Derivatives : The antimicrobial activity of 1,2,4-triazol-3-one derivatives was evaluated in a study by Fandaklı et al. (2012), demonstrating the synthesis of compounds with potential antimicrobial properties. This work suggests that structurally related triazole compounds, including the one , may exhibit useful antimicrobial properties (Fandaklı et al., 2012).

Unexpected Reactions in Synthesis : Ledenyova et al. (2018) explored the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated products through ANRORC rearrangement. This study provides insight into the reactivity of similar compounds under specific conditions, which could be useful for designing novel synthetic pathways (Ledenyova et al., 2018).

Anti-Influenza Virus Activity : A study by Hebishy, Salama, and Elgemeie (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant anti-avian influenza virus activity. This highlights the potential of structurally related compounds in antiviral research (Hebishy et al., 2020).

Wirkmechanismus

The compound exhibited about 49-fold higher inhibitory activity than donepezil (IC 50 = 3.2 ± 0.3 μM) against BuChE. This compound inhibited BuChE via a mixed-type inhibition mode. This finding demonstrated that the compound in addition to catalytic anionic site (CAS) can also interact with the peripheral anionic site (PAS) of BuChE .

Eigenschaften

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2/c20-11(10-7-14-17-15-10)13-5-6-19-12(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H,13,20)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDOQSKNCILFIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)